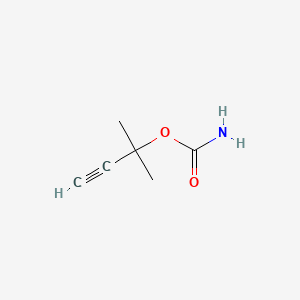
2-Methylbut-3-yn-2-yl carbamate
Overview
Description
2-Methylbut-3-yn-2-yl carbamate is an acetylenic carbamate compound known for its pharmacological activities, particularly as an antiepileptic drug. It was designed at the Nikitin Institute of Chemistry, National Academy of Sciences of Tajikistan, and is marketed under the trade name Carbatin . This compound has been studied for its stability and chemical degradation in various media, including acidic environments that simulate the human gastric medium .
Preparation Methods
The synthesis of 2-Methylbut-3-yn-2-yl carbamate involves the reaction of 4-bromo-2-methyl-3-oxobutan-2-yl carbamate with thiosemicarbazide and carbonothioic dihydrazide . Industrial production methods for this compound are not extensively documented, but it is typically synthesized in research settings using standard organic synthesis techniques .
Chemical Reactions Analysis
2-Methylbut-3-yn-2-yl carbamate undergoes various chemical reactions, including hydrolysis and substitution reactions. For instance, hydrolysis of this compound yields 4,4-dimethyl-5-methylidene-1,3-dioxolan-2-one . Common reagents used in these reactions include acids and bases, which facilitate the conversion of the carbamate group into other functional groups . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methylbut-3-yn-2-yl carbamate has several scientific research applications. It has been studied for its anticonvulsant and antiepileptic activities . Additionally, it is used in the synthesis of other pharmacologically active compounds and as a precursor in organic synthesis . Its unique structure makes it a valuable compound in medicinal chemistry research.
Mechanism of Action
The mechanism of action of 2-Methylbut-3-yn-2-yl carbamate involves its interaction with specific molecular targets in the nervous system. It is believed to modulate neurotransmitter release and inhibit certain ion channels, thereby exerting its anticonvulsant effects . The exact molecular pathways involved are still under investigation, but its efficacy in clinical trials suggests a significant impact on neuronal activity.
Comparison with Similar Compounds
2-Methylbut-3-yn-2-yl carbamate can be compared with other acetylenic carbamates, such as 2-Methylbut-3-yn-2-ol and tert-Butyl (2-methylbut-3-yn-2-yl)carbamate . These compounds share similar structural features but differ in their pharmacological activities and chemical reactivity. The unique aspect of this compound is its potent antiepileptic activity, which distinguishes it from other related compounds .
Properties
IUPAC Name |
2-methylbut-3-yn-2-yl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-6(2,3)9-5(7)8/h1H,2-3H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJNOBUNFYNROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186719 | |
| Record name | 3-Butyn-2-ol, methyl-, carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33060-69-4 | |
| Record name | 3-Butyn-2-ol, methyl-, carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033060694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butyn-2-ol, methyl-, carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















